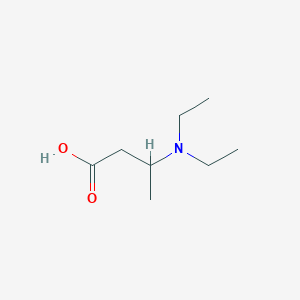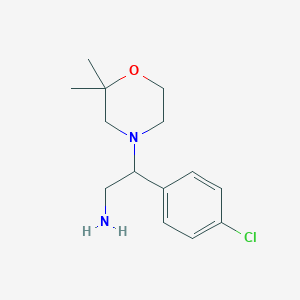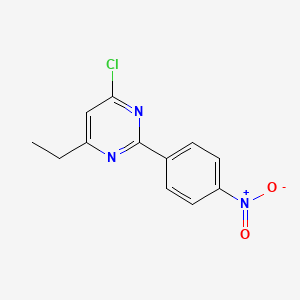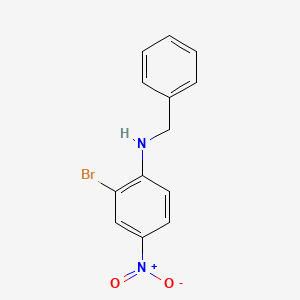
N-Bencil-2-bromo-4-nitroanilina
Descripción general
Descripción
N-Benzyl-2-bromo-4-nitroaniline is a useful research compound. Its molecular formula is C13H11BrN2O2 and its molecular weight is 307.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Benzyl-2-bromo-4-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Benzyl-2-bromo-4-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones Ópticas No Lineales
Se ha descubierto que la N-Bencil-2-bromo-4-nitroanilina posee significativas propiedades ópticas no lineales (NLO) de segundo orden no centrosimétricas . Estas propiedades la convierten en una candidata prometedora para aplicaciones en óptica y optoelectrónica, incluyendo el procesamiento de la luz y la conmutación láser .
Investigación Cristalográfica
Las propiedades cristalográficas únicas del compuesto se han estudiado utilizando análisis de XRD de monocristal . Esta investigación puede proporcionar información valiosa sobre los parámetros de la celda básica, las estructuras y los grupos espaciales del compuesto .
Investigación del Cáncer
La this compound se ha utilizado en la investigación del cáncer debido a su capacidad para inhibir el crecimiento de las células cancerosas. Esto la convierte en una herramienta valiosa para comprender el mecanismo de acción de diferentes fármacos.
Ciencia de los Materiales
Las propiedades únicas del compuesto se han aprovechado en la ciencia de los materiales, particularmente en el desarrollo de nuevos tipos de materiales NLO no lineales con propiedades superiores .
Efectos Electroópticos
Se ha realizado investigación sobre los efectos electroópticos de la this compound . Esta investigación puede proporcionar información valiosa sobre la permitividad del compuesto y sus posibles aplicaciones en el campo de la electrónica .
Estudios de Crecimiento de Cristales
El compuesto se ha utilizado en estudios centrados en la influencia de los disolventes polares en el crecimiento de cristales orgánicos potencialmente activos en NLO . Esta investigación puede proporcionar información valiosa sobre cómo la morfología de los cristales puede verse influenciada por los disolventes utilizados .
Mecanismo De Acción
Mode of Action
The mode of action of N-Benzyl-2-bromo-4-nitroaniline involves several steps. In the initiating step, NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the hydrogen to form succinimide (SH). Then, the compound reacts with NBS to form the final product .
Pharmacokinetics
143 Da , which may influence its absorption, distribution, metabolism, and excretion in the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-Benzyl-2-bromo-4-nitroaniline. Moreover, the compound should be handled and stored properly to maintain its stability and effectiveness .
Análisis Bioquímico
Biochemical Properties
N-Benzyl-2-bromo-4-nitroaniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific biochemical context. Additionally, N-Benzyl-2-bromo-4-nitroaniline can bind to certain proteins, altering their conformation and function .
Cellular Effects
N-Benzyl-2-bromo-4-nitroaniline has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling events. Furthermore, N-Benzyl-2-bromo-4-nitroaniline can alter the expression of specific genes involved in stress responses and metabolic pathways, thereby impacting cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of action of N-Benzyl-2-bromo-4-nitroaniline involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, either blocking substrate access or facilitating catalytic activity. Additionally, N-Benzyl-2-bromo-4-nitroaniline can interact with transcription factors, leading to changes in gene expression patterns. These molecular interactions ultimately result in the modulation of various biochemical pathways and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Benzyl-2-bromo-4-nitroaniline can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biochemical activity. Long-term studies have shown that N-Benzyl-2-bromo-4-nitroaniline can have lasting effects on cellular function, particularly in terms of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of N-Benzyl-2-bromo-4-nitroaniline vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, N-Benzyl-2-bromo-4-nitroaniline can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biochemical response .
Metabolic Pathways
N-Benzyl-2-bromo-4-nitroaniline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in oxidative phosphorylation and glycolysis, leading to changes in energy production and metabolic balance. Additionally, N-Benzyl-2-bromo-4-nitroaniline can affect the levels of key metabolites, such as adenosine triphosphate and nicotinamide adenine dinucleotide .
Transport and Distribution
Within cells and tissues, N-Benzyl-2-bromo-4-nitroaniline is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. For example, N-Benzyl-2-bromo-4-nitroaniline can bind to transport proteins that mediate its uptake into mitochondria, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of N-Benzyl-2-bromo-4-nitroaniline is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, N-Benzyl-2-bromo-4-nitroaniline may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it can be targeted to the mitochondria, where it can modulate enzyme activity and energy production .
Propiedades
IUPAC Name |
N-benzyl-2-bromo-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2/c14-12-8-11(16(17)18)6-7-13(12)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZNBRDIUGUIKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656334 | |
| Record name | N-Benzyl-2-bromo-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150271-15-0 | |
| Record name | Benzenemethanamine, N-(2-bromo-4-nitrophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150271-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzyl-2-bromo-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide](/img/structure/B1418911.png)
![[2-(Ethylsulfanyl)pyridin-4-yl]methanamine](/img/structure/B1418912.png)
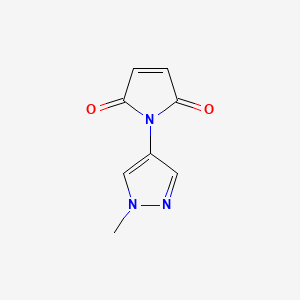


![4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol](/img/structure/B1418922.png)

